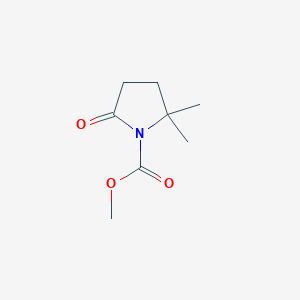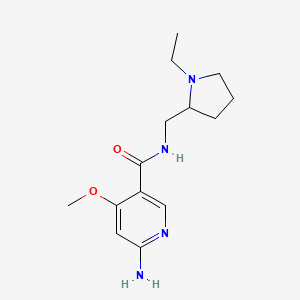
6-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methoxynicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-N-((1-ethylpyrrolidin-2-yl)methyl)-4-methoxynicotinamide is a complex organic compound with a molecular formula of C14H22N4O2 This compound is known for its unique structure, which includes an amino group, a pyrrolidine ring, and a methoxy-substituted nicotinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-((1-ethylpyrrolidin-2-yl)methyl)-4-methoxynicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Attachment of the Nicotinamide Moiety: The nicotinamide moiety can be introduced through a nucleophilic substitution reaction, where the pyrrolidine ring acts as a nucleophile attacking a halogenated nicotinamide derivative.
Methoxylation: The methoxy group can be introduced via an O-alkylation reaction using a suitable methoxy donor, such as dimethyl sulfate or methyl iodide, under basic conditions.
Industrial Production Methods
Industrial production of 6-amino-N-((1-ethylpyrrolidin-2-yl)methyl)-4-methoxynicotinamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the nicotinamide moiety, converting it to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions, often under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 6-amino-N-((1-ethylpyrrolidin-2-yl)methyl)-4-methoxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-amino-N-((1-methylpyrrolidin-2-yl)methyl)-4-methoxynicotinamide
- 6-amino-N-((1-ethylpyrrolidin-2-yl)methyl)-4-ethoxynicotinamide
- 6-amino-N-((1-ethylpyrrolidin-2-yl)methyl)-4-methoxypyridine-3-carboxamide
Uniqueness
6-amino-N-((1-ethylpyrrolidin-2-yl)methyl)-4-methoxynicotinamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxy-substituted nicotinamide moiety, in particular, distinguishes it from other similar compounds, potentially enhancing its therapeutic properties and making it a valuable compound for further research and development.
Propiedades
Número CAS |
84332-04-7 |
|---|---|
Fórmula molecular |
C14H22N4O2 |
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
6-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C14H22N4O2/c1-3-18-6-4-5-10(18)8-17-14(19)11-9-16-13(15)7-12(11)20-2/h7,9-10H,3-6,8H2,1-2H3,(H2,15,16)(H,17,19) |
Clave InChI |
OQQHVUURQRSFJD-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC1CNC(=O)C2=CN=C(C=C2OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


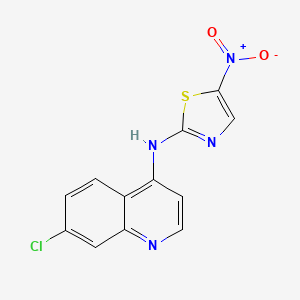
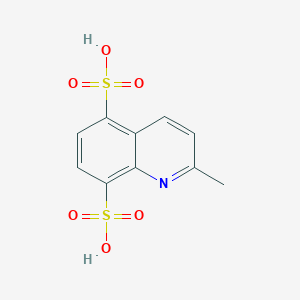
![1-[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12885410.png)
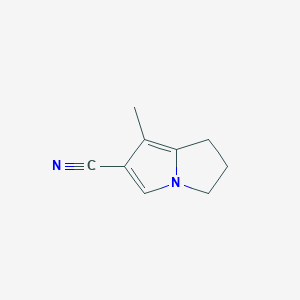


![2-(Furan-3-yl)-1H-pyrrolo[2,3-c]pyridin-1-ol](/img/structure/B12885429.png)
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12885436.png)

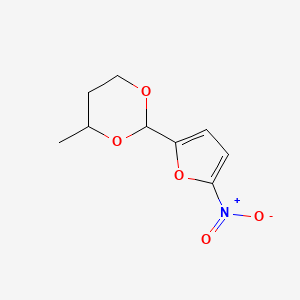
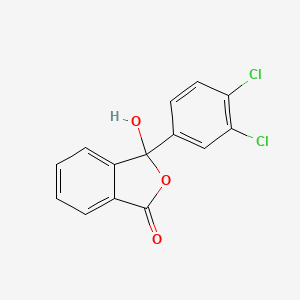
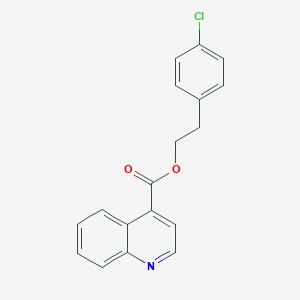
![3-Chloro-2-[4-(chlorosulfonyl)phenyl]-1-benzofuran-6-sulfonyl chloride](/img/structure/B12885474.png)
